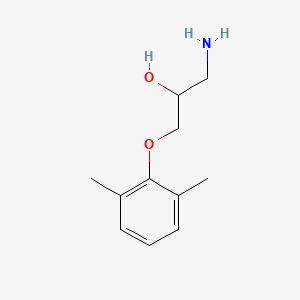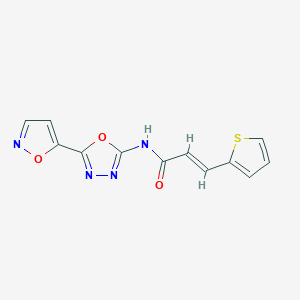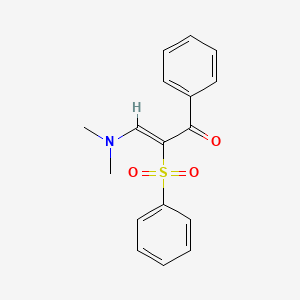![molecular formula C21H17BrClFN2O3 B2994182 (2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327179-84-9](/img/structure/B2994182.png)
(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves studying how the compound can be made from simpler starting materials. This often involves multiple steps, each with its own reagents and conditions .Molecular Structure Analysis
Analyzing the molecular structure can involve techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry. These can provide information about the compound’s shape, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and potential uses .Physical And Chemical Properties Analysis
Researchers would study properties like the compound’s melting point, boiling point, solubility, and stability under various conditions .Aplicaciones Científicas De Investigación
Synthesis and Eco-Friendly Approaches
A study by Proença and Costa (2008) highlights the synthesis of 2-imino-2H-chromene-3-carboxamides, a class to which the specified compound belongs, through an eco-friendly approach using aqueous sodium carbonate or hydrogen carbonate solution. This synthesis method emphasizes high yield and atom economy, relevant for green chemistry applications (Proença & Costa, 2008).
Fluorescent Dyes and Imaging Applications
Teimouri (2011) describes the synthesis of organic fluorophores, including compounds similar to the specified chromene derivative, which exhibit strong blue emission properties. These fluorophores have potential applications in imaging and diagnostics due to their strong fluorescence emission (Teimouri, 2011).
Antiprotozoal Agents
Ismail et al. (2004) explore derivatives of imidazo[1,2-a]pyridines, a group related to the specified compound, demonstrating their potential as antiprotozoal agents. This research indicates the relevance of such compounds in the development of treatments against protozoal infections (Ismail et al., 2004).
Potential Cytotoxic Agents
Research by Gill, Kumari, and Bariwal (2016) focuses on 2-imino-2H-chromene-3(N-aryl)carboxamides, closely related to the specified compound, evaluating their cytotoxic activity against various human cancer cell lines. This study suggests potential applications in cancer therapy (Gill, Kumari, & Bariwal, 2016).
PET Radiotracer Studies
Katoch-Rouse and Horti (2003) discuss the synthesis of compounds including fluorophenyl and chlorophenyl elements, similar to the specified compound, for potential use as PET radiotracers in the study of CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-2-(2-chloro-4-fluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrClFN2O3/c22-13-3-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-18-5-4-14(24)10-17(18)23/h3-6,8-10,15H,1-2,7,11H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLYHIXEJDNGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

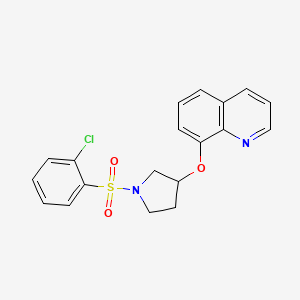
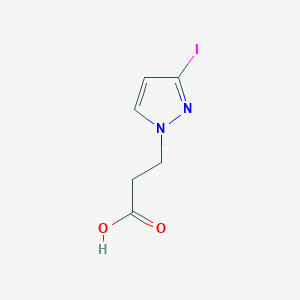
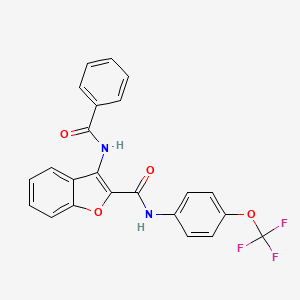
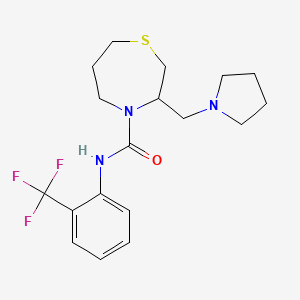
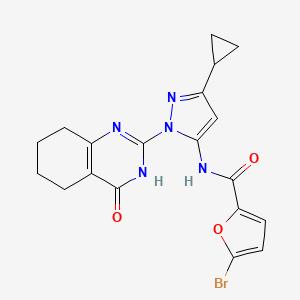

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2994110.png)
![5-[[Ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine](/img/structure/B2994113.png)
![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2994114.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)
![7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2994116.png)
